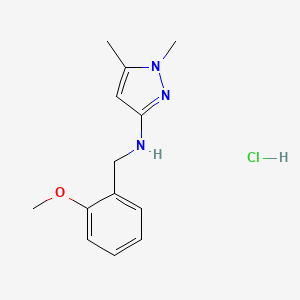
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of N-benzylphenethylamines. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a methoxybenzyl group attached to a pyrazole ring, which imparts unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 2-methoxybenzyl chloride with 1,5-dimethyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 1,5-dimethyl-1H-dihydropyrazole.
Substitution: Formation of halogenated derivatives such as 2-bromo- or 2-iodo-N-(2-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of neurological disorders and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition.
相似化合物的比较
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is part of a broader class of N-benzylphenethylamines, which includes compounds such as:
25I-NBOMe: Known for its potent hallucinogenic effects and high affinity for serotonin receptors.
25B-NBOMe: Similar to 25I-NBOMe but with a bromine substituent, leading to slightly different pharmacological properties.
25C-NBOMe: Contains a chlorine substituent and exhibits unique binding affinities and effects.
Compared to these compounds, this compound has a distinct chemical structure that imparts unique properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1856023-14-7 |
|---|---|
分子式 |
C13H18ClN3O |
分子量 |
267.75 g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-8-13(15-16(10)2)14-9-11-6-4-5-7-12(11)17-3;/h4-8H,9H2,1-3H3,(H,14,15);1H |
InChI 键 |
VBUCTOSFCRGPFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C)NCC2=CC=CC=C2OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


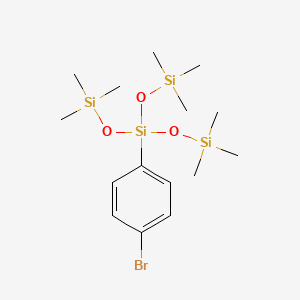
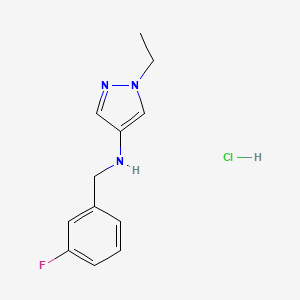
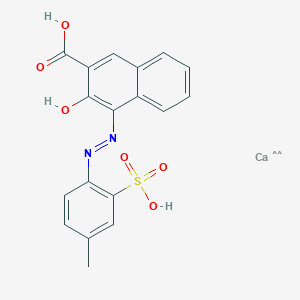
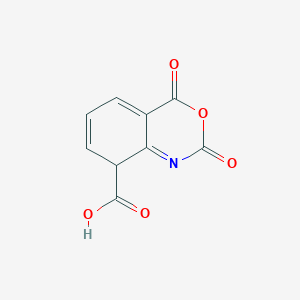

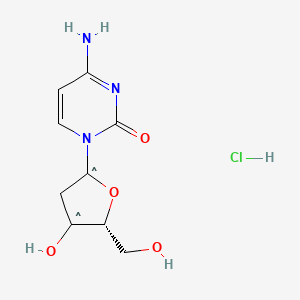
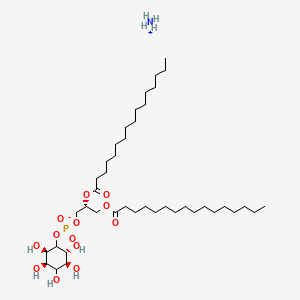
![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)

![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)
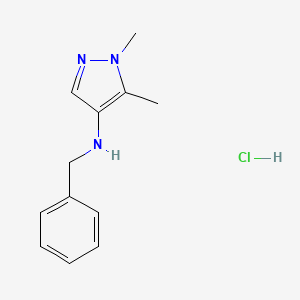
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12349638.png)
![3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)

